2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound classified within the family of pyrazole derivatives. Its molecular formula is CHNO, and it possesses a molecular weight of 168.19 g/mol. The compound features a hydroxyl group (-OH) and a pyrazole ring, contributing to its unique chemical properties and potential biological activities, including antimicrobial and anti-inflammatory effects .
This compound is cataloged under CAS number 1249801-97-5 and can be sourced from various chemical suppliers. It falls under the category of alcohols due to the presence of the hydroxyl functional group, and its classification as a pyrazole derivative highlights its structural characteristics and potential applications in medicinal chemistry .
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol can be achieved through several methods, including:
Common reagents for these synthesis methods include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction. Reaction conditions often require controlled temperatures and specific solvents such as ethanol or tetrahydrofuran.
The molecular structure of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol consists of a propan-2-ol moiety attached to a pyrazole ring at the 4-position. This configuration imparts distinct chemical reactivity due to the interaction between the hydroxyl group and the nitrogen atoms in the pyrazole ring.
Key structural data includes:
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions:
These reactions typically require specific conditions:
Key physical properties include:
Relevant chemical properties include:
The compound exhibits typical behaviors associated with alcohols, such as solubility in polar solvents due to its hydroxyl group.
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol has several applications across various scientific fields:
Introduction to the Compound2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-ol is a tertiary alcohol-functionalized pyrazole derivative with the molecular formula C₇H₁₂N₂O. Its structure combines a 1-ethyl-substituted pyrazole ring linked to a propan-2-ol group at the 4-position, creating a sterically hindered tertiary alcohol. This molecular architecture confers unique physicochemical properties, including enhanced solubility in polar aprotic solvents and potential hydrogen-bonding capabilities due to the hydroxyl group. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for androgen receptor antagonists and heterocyclic building blocks [1] [2].
The synthesis typically initiates with the alkylation of 4-bromo-1H-pyrazole using ethyl bromide or diethyl sulfate under basic conditions to yield 1-ethyl-4-bromo-1H-pyrazole. Subsequent nucleophilic substitution with 2-bromopropane via an SN₂ mechanism facilitates the introduction of the isopropyl moiety. Key variables influencing yield include:
Critical limitation: Direct alkylation fails with tertiary alkyl halides due to steric hindrance and competing E₂ elimination. This necessitates alternative routes, such as the Grignard approach (Section 1.2), to install the tertiary alcohol group [2] [5].
Table 1: Nucleophilic Alkylation Optimization Parameters
| Base | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 25 | 65 | <5% Dialkylated pyrazole |
| NaH | THF | 0–5 | 82 | 8–12% Dialkylated pyrazole |
| NaOH | H₂O/EtOH | 60 | 58 | 15% Dehydrohalogenation |
Palladium-catalyzed cross-coupling addresses limitations of direct alkylation by enabling C–C bond formation at the pyrazole C4 position. The Kumada coupling between 1-ethyl-4-iodo-1H-pyrazole and 2-magnesiobromopropane proceeds as follows:
Regioselectivity drivers:
Solvent polarity and protic character critically impact hydrolysis kinetics and byproduct profiles during the final tert-alcohol formation:
Table 2: Solvent Impact on Hydrolysis Efficiency
| Solvent System | Reaction Time (h) | Conversion (%) | 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol Yield | Major Byproduct |
|---|---|---|---|---|
| Acetone/H₂O (1:1) | 4 | 98 | 89% | <3% Olefin |
| THF/H₂O (3:1) | 6 | 92 | 85% | 5% Olefin |
| DMF | 3 | 99 | 75% | 12% Dehydration |
| DMSO/H₂O (4:1) | 2 | 95 | 82% | 8% Dialkylated impurity |
Key findings:
Three predominant byproducts arise during synthesis:
Byproduct minimization protocol:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0